2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde 2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240138
InChI: InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H
SMILES:
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC18240138

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(1h-imidazol-1-yl)benzaldehyde -

Specification

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 2-chloro-6-imidazol-1-ylbenzaldehyde
Standard InChI InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(8(9)6-14)13-5-4-12-7-13/h1-7H
Standard InChI Key VECQBFBIYHJZDV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C=O)N2C=CN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with three functional groups:

  • Aldehyde group (-CHO) at position 1,

  • Chlorine atom (-Cl) at position 2,

  • 1H-imidazol-1-yl group at position 6 .

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a planar conformation. Crystallographic studies of analogous compounds, such as 4-(1H-imidazol-1-yl)benzaldehyde, reveal that the dihedral angle between the benzene and imidazole rings ranges from 24.58° to 43.67°, depending on substituent effects . This non-coplanarity influences intermolecular interactions and packing motifs in the solid state.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇ClN₂O
Molecular Weight206.63 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in DMF, DMSO

Synthesis and Synthetic Routes

Ullmann-Type Coupling

The most common synthesis involves a copper-catalyzed Ullmann coupling between 2-chloro-6-bromobenzaldehyde and imidazole in the presence of potassium carbonate (K₂CO₃) and a copper(I) catalyst (e.g., CuI) . This method mirrors protocols used for analogous imidazole derivatives, achieving moderate to high yields (60–85%) .

Reaction Scheme:

2-Chloro-6-bromobenzaldehyde+ImidazoleCuI, K2CO32-Chloro-6-(1H-imidazol-1-yl)benzaldehyde+KBr\text{2-Chloro-6-bromobenzaldehyde} + \text{Imidazole} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde} + \text{KBr}

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol = 30:1) . Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR: Aldehyde proton at δ 10.2–10.4 ppm; aromatic protons at δ 7.5–8.2 ppm .

  • IR: Strong C=O stretch at ~1700 cm⁻¹ .

Applications in Pharmaceutical and Materials Science

Antimicrobial Agents

The compound’s imidazole moiety is a pharmacophore in antifungal and antibacterial agents. For example, Hussain et al. (2009) used 4-(1H-imidazol-1-yl)benzaldehyde to synthesize 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which exhibited potent antileishmanial activity (IC₅₀ = 2.1–4.3 µM) .

Fluorescent Probes

Derivatives of 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde serve as fluorescent probes for cellular imaging. Krawczyk et al. (2016) developed a phenanthroimidazole-benzaldehyde conjugate that binds to Concanavalin A with high specificity, enabling visualization of glycoprotein dynamics in live cells .

Table 2: Selected Bioactive Derivatives

DerivativeActivityIC₅₀/EC₅₀Source
3-[4-(Imidazol-1-yl)phenyl]propenoneAntileishmanial2.1 µM
Phenanthroimidazole-benzaldehydeFluorescent imaging probe

Spectroscopic and Crystallographic Insights

X-ray Crystallography

While no direct data exists for 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde, studies on 4-(1H-imidazol-1-yl)benzaldehyde (C₁₀H₈N₂O) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.0724 Å, b = 9.6473 Å, c = 9.6635 Å . Weak C–H⋯O hydrogen bonds (2.50–2.65 Å) stabilize the lattice .

Computational Analysis

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV for analogous compounds, correlating with their electronic spectra . The aldehyde group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity toward nucleophiles .

Future Research Directions

  • Crystallographic Studies: Resolve the crystal structure to elucidate packing motifs and intermolecular interactions.

  • Structure-Activity Relationships: Explore substituent effects on bioactivity by modifying the imidazole or benzene rings.

  • Catalytic Applications: Investigate use in organocatalysis, leveraging the imidazole’s Lewis basicity.

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